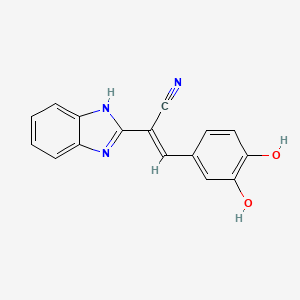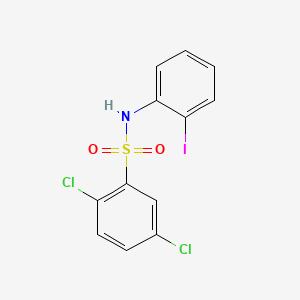![molecular formula C17H21NO B6022545 [1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)
[1-(1-naphthylmethyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-naphthylmethyl)-3-piperidinyl]methanol, also known as NAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. NAP belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of [1-(1-naphthylmethyl)-3-piperidinyl]methanol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the cell. This compound has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the JNK and p38 signaling pathways, which are involved in inflammation and cell death. Additionally, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. This compound has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and growth. This compound has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. Additionally, this compound has been shown to improve mitochondrial function, which is important for cellular energy production and metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using [1-(1-naphthylmethyl)-3-piperidinyl]methanol in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be administered at low doses, which reduces the risk of side effects. Additionally, this compound is stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of [1-(1-naphthylmethyl)-3-piperidinyl]methanol and its potential therapeutic applications. One direction is to further investigate the mechanism of action of this compound and its interactions with other signaling pathways in the cell. Another direction is to evaluate the efficacy of this compound in clinical trials for the treatment of Alzheimer's disease, stroke, traumatic brain injury, and cancer. Additionally, there is a need to develop more efficient methods for synthesizing this compound and its analogs, which can improve its pharmacological properties and reduce its toxicity.
Synthesis Methods
The synthesis of [1-(1-naphthylmethyl)-3-piperidinyl]methanol involves the reaction of 1-naphthylmethylamine with formaldehyde and piperidine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
[1-(1-naphthylmethyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, stroke, traumatic brain injury, and cancer. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-β accumulation in animal models. In stroke and traumatic brain injury, this compound has been shown to reduce brain damage and improve neurological function. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-14-5-4-10-18(11-14)12-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,14,19H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGABAKZIQCAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)

![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6022529.png)
![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6022541.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B6022557.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022568.png)